molecular formula C11H8O2 B14621976 2-(Oxomethylidene)-3,4-dihydronaphthalen-1(2H)-one CAS No. 57558-70-0

2-(Oxomethylidene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14621976
CAS No.: 57558-70-0
M. Wt: 172.18 g/mol
InChI Key: IMUWUFIGTVPNDY-UHFFFAOYSA-N
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Description

2-(Oxomethylidene)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with a unique structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxomethylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of naphthalene derivatives with specific reagents under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Oxomethylidene)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Mechanism of Action

The mechanism of action of 2-(Oxomethylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxomethylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific naphthalene ring structure and the presence of an oxomethylidene group. This structural feature imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

57558-70-0

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C11H8O2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4H,5-6H2

InChI Key

IMUWUFIGTVPNDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C=O)C(=O)C2=CC=CC=C21

Origin of Product

United States

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